molecular formula C7H10N4OS B2532023 2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide CAS No. 929975-67-7

2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide

Cat. No. B2532023
M. Wt: 198.24
InChI Key: YEKSOCPVAZTSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is a synthetic molecule with potential applications in various fields of research. It has a molecular weight of 198.25 and a molecular formula of C7H10N4OS .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and three carbon atoms. This ring is substituted with a sulfanyl group (-SH), an acetamide group (-C(O)NH2), and a cyclopropyl group (-C3H5) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.25 and a molecular formula of C7H10N4OS . Other properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Heterocyclic Chemistry and Drug Development

Triazole derivatives are notable in heterocyclic chemistry for their applications in drug development, offering potential for the creation of new pharmaceuticals with diverse biological activities. The structural variations of triazoles, including 1,2,4-triazoles, allow for the exploration of novel therapeutic agents against various diseases and conditions. The synthesis and modification of these compounds have led to advances in the treatment options available for conditions requiring antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents, among others (Ferreira et al., 2013).

Antimicrobial and Antibacterial Applications

Triazole derivatives have been extensively studied for their antimicrobial and antibacterial properties. These compounds have shown effectiveness against a wide range of bacterial strains, including resistant types. Their mode of action often involves inhibition of essential bacterial enzymes or interference with cell wall synthesis, making them promising candidates for addressing drug resistance issues. The research on 1,2,4-triazoles highlights their potential in developing new antimicrobial agents, with a particular focus on treating infections caused by Staphylococcus aureus and other pathogens (Li & Zhang, 2021).

Anticancer Research

The exploration of triazole derivatives in anticancer research is driven by their ability to modulate various biological pathways involved in cancer progression. These compounds can act on multiple targets within cancer cells, including enzymes and receptors critical for cell proliferation, survival, and metastasis. The versatility of triazole chemistry supports the design of molecules with enhanced selectivity and efficacy in cancer treatment strategies (Aggarwal & Sumran, 2020).

properties

IUPAC Name

2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4OS/c8-5(12)3-11-6(4-1-2-4)9-10-7(11)13/h4H,1-3H2,(H2,8,12)(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKSOCPVAZTSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.